molecular formula C16H24N2O2 B2734055 Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate CAS No. 2219369-64-7

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

Cat. No. B2734055
CAS RN: 2219369-64-7
M. Wt: 276.38
InChI Key: OVRTZFZCYJLDLM-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as TBN or TBN-2 and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of TBN is not fully understood. However, it is believed that TBN exerts its therapeutic effects through multiple pathways. TBN has been shown to inhibit the activity of enzymes involved in the growth and survival of cancer cells. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage by scavenging free radicals.
Biochemical and Physiological Effects:
TBN has been shown to have various biochemical and physiological effects. In cancer cells, TBN has been shown to inhibit the activity of enzymes involved in the growth and survival of cancer cells, leading to the induction of apoptosis. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides, leading to the prevention of neurodegeneration. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage, leading to the prevention of neurodegeneration.

Advantages and Limitations for Lab Experiments

TBN has several advantages for lab experiments. TBN is relatively easy to synthesize and has good stability. TBN has been shown to have low toxicity in vitro and in vivo. However, TBN also has some limitations for lab experiments. TBN has low solubility in water, which can make it difficult to administer in animal studies. TBN also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for TBN research. One direction is to explore the potential use of TBN in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore the potential use of TBN in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of TBN and to optimize its pharmacokinetic properties for use in vivo.
Conclusion:
In conclusion, TBN is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. TBN has been shown to have therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease. TBN has several advantages for lab experiments, including easy synthesis and good stability, but also has some limitations, including low solubility in water and low bioavailability. There are several future directions for TBN research, including exploring the potential use of TBN in combination with other therapeutic agents and optimizing its pharmacokinetic properties for use in vivo.

Synthesis Methods

The synthesis of TBN involves a multi-step process that begins with the reaction of tert-butyl carbamate with 2-nitrobenzaldehyde to form a Schiff base. This Schiff base is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with 2,3-dihydro-1,4-naphthoquinone to form the final product, TBN. The yield of TBN obtained through this process is around 60%.

Scientific Research Applications

TBN has been studied extensively for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TBN has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, TBN has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the neurodegeneration seen in Alzheimer's disease. In Parkinson's disease, TBN has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

properties

IUPAC Name

tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-11-7-8-13-12(9-11)5-4-6-14(13)17/h7-9,14H,4-6,10,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRTZFZCYJLDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219369-64-7
Record name tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate
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